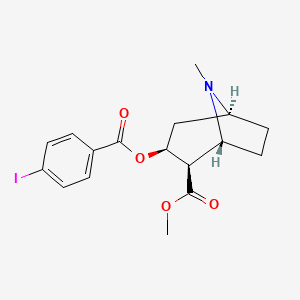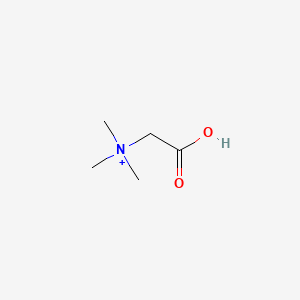
12(R)-Hete
Übersicht
Beschreibung
A lipoxygenase metabolite of ARACHIDONIC ACID. It is a highly selective ligand used to label mu-opioid receptors in both membranes and tissue sections. The 12-S-HETE analog has been reported to augment tumor cell metastatic potential through activation of protein kinase C. (J Pharmacol Exp Ther 1995; 274(3):1545-51; J Natl Cancer Inst 1994; 86(15):1145-51)
Wissenschaftliche Forschungsanwendungen
1. Neuroprotective Effects
12-Hydroxyeicosatetraenoic acid (12-HETE) has been identified as a neuromodulator that can attenuate calcium influx and glutamate release, as well as inhibit AMPA receptor activation. This makes it a potential agent for reducing neuronal excitotoxicity, which is a significant factor in ischemic injury in the heart and brain. Hampson and Grimaldi (2002) found that 12-(S)HETE provided up to 40% less damage in cortical neuron cultures subjected to AMPA-R-mediated glutamate toxicity, highlighting its protective effects against neuronal damage (Hampson & Grimaldi, 2002).
2. Cellular Growth Modulation
12(S)-HETE has been shown to influence the growth of 3T6 fibroblast cells through the activation of mitogen-activated protein kinase pathways and cyclin D1 levels. Nieves and Moreno (2008) demonstrated that 12(S)-HETE can enhance cAMP and intracellular calcium concentration, indicating its role in cell proliferation and signaling pathways involved in regulating cell growth (Nieves & Moreno, 2008).
3. Cancer Progression and Metastasis
12(S)-HETE has been implicated in enhancing metastatic spread by inducing cancer cell and lymph endothelial cell motility. Nguyen et al. (2016) provided evidence that 12(S)-HETE activates a 12-HETER–RHO–ROCK–MYPT signaling cascade essential for lymph endothelial cell retraction and the formation of circular chemorepellent-induced defects, contributing to metastatic colonization (Nguyen et al., 2016).
4. Activation of Aryl Hydrocarbon Receptor
12(R)-HETE can act as a potent activator of the Aryl hydrocarbon receptor (AHR) pathway. Chiaro et al. (2008) found that it modulates AHR activity, which is significant in inflammatory disease conditions in the skin, potentially leading to AHR activation (Chiaro et al., 2008).
5. Involvement in Ocular Surface Inflammation
12(R)-HETE has been detected in the human tear film, particularly in cases of ocular surface inflammation. Mieyal et al. (2001) observed that 12-HETrE levels were significantly higher in inflamed eyes, suggesting its role in the inflammation of the ocular surface (Mieyal et al., 2001).
6. Influence on Angiogenesis
12(R)-HETrE is known for its angiogenic activity in ocular and dermal tissues. Mezentsev et al. (2002) found that it induces vascular endothelial growth factor (VEGF) expression in rabbit limbal microvessel endothelial cells, indicating its significant role in angiogenesis, particularly in response to hypoxic injury (Mezentsev et al., 2002).
Eigenschaften
Produktname |
12(R)-Hete |
|---|---|
Molekularformel |
C20H32O3 |
Molekulargewicht |
320.5 g/mol |
IUPAC-Name |
12-hydroxyicosa-5,8,10,14-tetraenoic acid |
InChI |
InChI=1S/C20H32O3/c1-2-3-4-5-10-13-16-19(21)17-14-11-8-6-7-9-12-15-18-20(22)23/h7-11,13-14,17,19,21H,2-6,12,15-16,18H2,1H3,(H,22,23) |
InChI-Schlüssel |
ZNHVWPKMFKADKW-UHFFFAOYSA-N |
SMILES |
CCCCCC=CCC(C=CC=CCC=CCCCC(=O)O)O |
Kanonische SMILES |
CCCCCC=CCC(C=CC=CCC=CCCCC(=O)O)O |
Synonyme |
12 S Hydroxyeicosatetraenoic Acid 12-HETE 12-Hydroxy-5,8,10,14-eicosatetraenoic Acid 12-R-HETE 12-S-HETE 12-S-Hydroxyeicosatetraenoic Acid Acid, 12-S-Hydroxyeicosatetraenoic |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


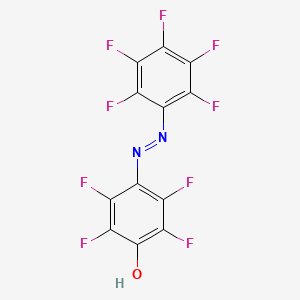
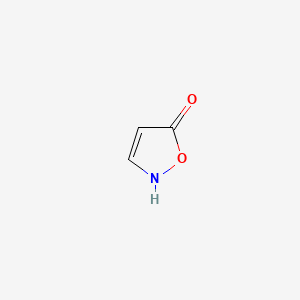
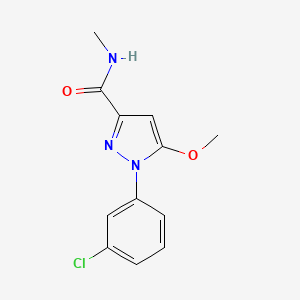
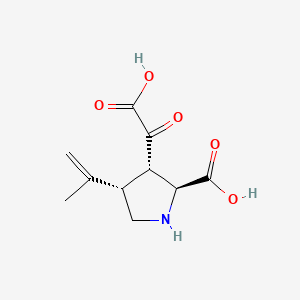
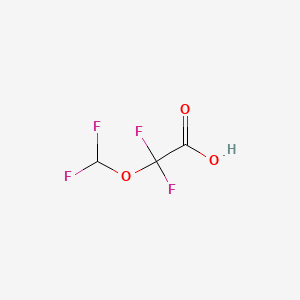

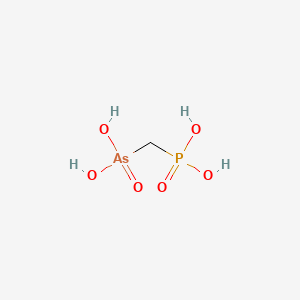
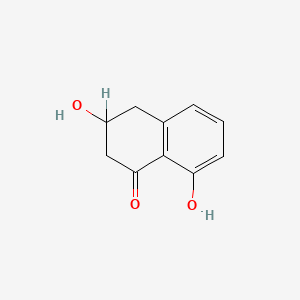
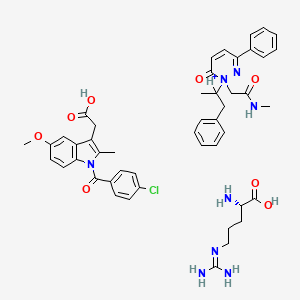

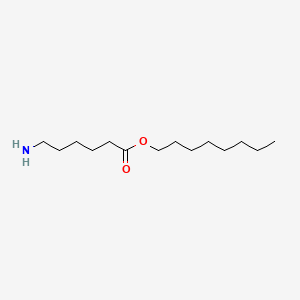
![6-Formyl-5'-hydroxy-5,5-dimethyl-8'-methylidene-1',9'-dioxohexahydro-1'H,3'H-spiro[cyclohexane-1,4'-[2]oxa[7,9a]methanocyclohepta[c]pyran]-2-yl acetate](/img/structure/B1206926.png)
